molecular formula C26H25OP B13138215 Ethyltriphenylphosphonium phenolate CAS No. 94231-05-7

Ethyltriphenylphosphonium phenolate

Cat. No.: B13138215
CAS No.: 94231-05-7
M. Wt: 384.4 g/mol
InChI Key: IGIVLQRACADPFJ-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium phenolate is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94231-05-7

Molecular Formula

C26H25OP

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;phenoxide

InChI

InChI=1S/C20H20P.C6H6O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-6-4-2-1-3-5-6/h3-17H,2H2,1H3;1-5,7H/q+1;/p-1

InChI Key

IGIVLQRACADPFJ-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Ethyltriphenylphosphonium Phenolate and Analogous Systems

Direct Synthesis Pathways for Ethyltriphenylphosphonium Phenolate (B1203915)

The direct formation of ethyltriphenylphosphonium phenolate involves the combination of the pre-formed ethyltriphenylphosphonium cation with a phenolate anion. This can be achieved through several strategic approaches, primarily involving ion exchange or in-situ generation of the phenolate.

A primary and straightforward method for the synthesis of this compound is the reaction of an ethyltriphenylphosphonium halide (such as bromide or iodide) with a suitable phenolate source. This metathesis reaction exploits the precipitation of an inorganic salt to drive the reaction to completion. A common approach involves reacting the phosphonium (B103445) halide with a metal phenolate, such as sodium phenolate or potassium phenolate, in an appropriate solvent.

Alternatively, the phenolate can be generated in situ by treating phenol (B47542) with a base in the presence of the ethyltriphenylphosphonium halide. The choice of base is critical to ensure deprotonation of phenol without promoting unwanted side reactions.

Mechanistic insights can be drawn from analogous systems, such as the reaction between phosphines and epoxides in the presence of phenols. In such cases, the phosphine (B1218219) acts as a nucleophile, attacking the epoxide to form a betaine (B1666868) intermediate. chemrxiv.org This highly basic zwitterion can then deprotonate the phenol, creating a phosphonium phenolate ion pair. chemrxiv.org This highlights the fundamental acid-base interaction that underpins the formation of the target compound.

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Solvent selection is paramount. A solvent must be chosen that allows for the dissolution of the reactants while facilitating the removal of the halide salt byproduct, often through precipitation.

In related syntheses of phosphonium phenolate zwitterions, which combine the phosphonium and phenolate moieties in a single molecule, the choice of solvent and additives has been shown to be critical. For instance, the reaction of a (diphenylphosphino)phenol with oxiranes proceeds at a detectable rate only with the addition of a hydrogen transfer agent like methanol (B129727) when conducted in a solvent such as dichloromethane (B109758). chemrxiv.orgchemrxiv.org This suggests that protic solvents or additives can play a crucial role in facilitating the proton transfer necessary to form the phenolate anion from phenol, thereby accelerating the formation of the desired ion pair. The thermal stability of these compounds is also a consideration, with decomposition of some phosphonium phenolate systems observed only under forced conditions at high temperatures (e.g., 150 °C). chemrxiv.orgchemrxiv.org

Preparative Routes for Ethyltriphenylphosphonium Cation Precursors

The synthesis of the ethyltriphenylphosphonium cation is the foundational step for obtaining the final phenolate salt. These precursors are typically prepared as halide salts through the quaternization of triphenylphosphine (B44618).

The most common method for preparing the ethyltriphenylphosphonium cation is through the quaternization of triphenylphosphine with an ethyl halide. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl halide (e.g., ethyl bromide, ethyl iodide, or ethyl chloride) and displacing the halide ion. libretexts.orglibretexts.orgmasterorganicchemistry.com The resulting product is a stable, crystalline phosphonium salt. thechemco.com

The reaction is typically carried out by heating the reactants in a suitable organic solvent. Toluene (B28343) and acetonitrile (B52724) are commonly employed solvents for these reactions. guidechem.comgoogle.com The choice of halide on the ethyl group can influence reactivity, consistent with SN2 reaction kinetics where iodide is a better leaving group than bromide, which is in turn better than chloride.

Table 1. Examples of Quaternization Reactions for Ethyltriphenylphosphonium Halide Synthesis.

The efficiency and purity of the resulting ethyltriphenylphosphonium salt are significantly impacted by the reaction parameters. For the synthesis of ethyltriphenylphosphonium chloride from ethyl chloride, a less reactive alkylating agent than the bromide or iodide analogues, elevated temperature and pressure are crucial for achieving high yields. google.com A patented method specifies heating to 120-160°C under a pressure of 8-12 kg/cm ² for 30-40 hours. google.com These conditions were reported to produce the chloride salt with a yield of over 94% and a purity exceeding 99%. google.com For the more reactive ethyl bromide, the reaction can be effectively carried out at atmospheric pressure by refluxing in a solvent like toluene for a period of 7.5 to 10 hours. guidechem.com The reaction completion is often monitored by techniques like HPLC to ensure the consumption of starting materials is below a certain threshold (e.g., <0.5%). guidechem.com

Table 2. Influence of Reaction Parameters on the Synthesis of Ethyltriphenylphosphonium Halides.

To address the often long reaction times and high temperatures required in conventional heating methods, alternative energy sources such as microwave (MW) and ultrasound (US) irradiation have been explored. unito.itnih.gov These "green chemistry" techniques can lead to significant rate enhancements, shorter reaction times, and improved yields. unito.it

Microwave irradiation, in particular, has been successfully applied to the synthesis of phosphonium salts. In one documented procedure, ethyltriphenylphosphonium iodide was synthesized from triphenylphosphine and iodoethane (B44018) under microwave irradiation at 150°C for 4 hours, achieving an impressive 99% yield. chemicalbook.com This represents a significant reduction in reaction time compared to conventional heating methods. The combination of microwave heating with ultrasound irradiation has been noted for its synergistic effects, improving mass and heat transfer, which is particularly beneficial in heterogeneous reaction systems. unito.it These accelerated methods offer a more energy-efficient and rapid pathway to the synthesis of ethyltriphenylphosphonium cation precursors. nih.gov

Principles of Green Chemistry in Phosphonium Salt Manufacturing

The adoption of green chemistry principles in the manufacturing of phosphonium salts is crucial for developing more environmentally benign and sustainable chemical processes. sciencedaily.com Traditional methods for synthesizing phosphonium salts, such as the reaction between a tertiary phosphine and an alkyl halide, are effective but can involve hazardous solvents and reagents. wikipedia.orgguidechem.com Modern approaches seek to mitigate these issues by focusing on improved atom economy, the use of renewable resources, and less hazardous reaction conditions. sciencedaily.com

A notable advancement is the development of synthetic strategies that utilize visible light and air as a green oxidant. chemrxiv.org For instance, a method for synthesizing π-conjugated phosphonium salts involves the visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid. chemrxiv.org This transition-metal-free reaction is initiated by the homolysis of the P-H bond of phosphonium salts and is characterized by high chemo-selectivity and excellent atomic economy. chemrxiv.org

Furthermore, phase-transfer catalysis, a field where phosphonium salts are widely used, is itself considered a powerful green sustainable method in organic synthesis. rsc.org The development of chiral quaternary phosphonium salt catalysts for asymmetric transformations underscores the ongoing effort to create environmentally benign synthetic routes. rsc.org The industrial alkylation of amines with alcohols, where the only byproduct is water, serves as an analogous green process that inspires similar approaches for phosphine alkylation. wikipedia.org

Key principles of green chemistry applicable to phosphonium salt synthesis include:

Use of Catalysts: Employing catalytic rather than stoichiometric reagents enhances reaction efficiency and reduces waste. rsc.org

Benign Solvents and Reagents: Replacing hazardous solvents and reactants with safer alternatives.

Energy Efficiency: Utilizing methods like photocatalysis can reduce the energy consumption associated with thermal heating. chemrxiv.org

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. chemrxiv.org

Engineering of Phenolate Anionic Counterparts in Phosphonium Phenolates

The properties and reactivity of phosphonium salts can be significantly modified by engineering the anionic counterpart. For phosphonium phenolates, this involves the synthesis and incorporation of various substituted phenolates, allowing for tailored functionality.

A direct method for incorporating a substituted phenolate involves designing a single molecule that contains both the phosphine and the phenol moieties. This approach has been successfully used to synthesize phosphonium phenolate zwitterions.

In one studied system, 2,4-di-tert-butyl-6-(diphenylphosphino)phenol serves as a precursor that combines the phosphine and a sterically hindered phenol. researchgate.netchemrxiv.org The reaction of this compound with various Michael acceptors (such as acrylonitrile (B1666552), acrylamide, and methyl acrylate) at room temperature yields the corresponding phosphonium phenolate zwitterions. researchgate.net The kinetics of this phospha-Michael reaction revealed that the proton transfer step, which stabilizes the initially formed carbanion, is the rate-determining step. researchgate.net Interestingly, the reaction's success can be solvent-dependent; for instance, the reaction with acrylonitrile proceeds readily in methanol but is very slow in chloroform, highlighting the role of the solvent in facilitating proton transfer. researchgate.net

A similar strategy involves the reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with oxirane derivatives. chemrxiv.orgresearchgate.net This reaction does not proceed at a detectable rate in dichloromethane at room temperature. chemrxiv.orgresearchgate.net However, the addition of methanol enables the reaction by acting as a hydrogen transfer shuttle, facilitating the slow conversion to the desired phosphonium phenolate zwitterion. chemrxiv.orgresearchgate.net These zwitterionic compounds exhibit an ylidic bonding character, as confirmed by spectroscopic and crystallographic analysis. chemrxiv.org

These examples demonstrate a sophisticated strategy for creating phosphonium phenolates where the phenolate is an integral, covalently-linked part of the zwitterionic structure, achieved by intramolecular proton transfer following the phosphine's nucleophilic attack.

For the synthesis of discrete phosphonium phenolate salts, where the cation and anion are not covalently linked, anion exchange and metathesis are common and versatile strategies. These methods typically start with a readily available phosphonium salt, such as ethyltriphenylphosphonium bromide or iodide, and replace the halide anion with the desired phenolate. guidechem.comchemicalbook.com

Anion exchange often employs a resin-based approach. A strong anion exchange sorbent can be prepared, for example, by the chloromethylation of a porous poly(styrene-divinylbenzene) substrate, followed by quaternarization with a phosphine like tributylphosphine. nih.gov This creates a phosphonium-functionalized resin. To synthesize a specific phosphonium phenolate, this resin would first be treated with a solution of the desired phenolate (e.g., sodium phenolate), loading the phenolate onto the resin's exchange sites. Subsequently, a solution of the phosphonium halide (e.g., ethyltriphenylphosphonium bromide) is passed through the resin column. The resin captures the bromide anions and releases the phenolate anions, which then pair with the ethyltriphenylphosphonium cations in the eluate. The efficiency of such phosphonium-based resins for exchanging phenolic acids has been demonstrated, supporting the feasibility of this approach. nih.govresearchgate.net

Salt metathesis is another straightforward method. This involves a double displacement reaction in a suitable solvent. For instance, ethyltriphenylphosphonium bromide could be reacted with a simple metal phenolate, such as sodium phenolate.

C₂H₅P(C₆H₅)₃Br + C₆H₅ONa → C₂H₅P(C₆H₅)₃OC₆H₅ + NaBr

The success of this reaction often depends on the solubility difference between the reactants and products. If the resulting inorganic salt (sodium bromide in this case) is insoluble in the chosen solvent, it will precipitate, driving the reaction to completion and simplifying the purification of the desired this compound.

These anion exchange and metathesis strategies provide a general and adaptable pathway to a wide variety of specific phosphonium phenolate derivatives, starting from common phosphonium halides.

Chemical Reactivity and Mechanistic Investigations of Ethyltriphenylphosphonium Phenolate and Derived Phosphonium Ylides

Formation and Intrinsic Reactivity of Phosphonium (B103445) Ylides

Phosphonium ylides are neutral, dipolar molecules characterized by a negatively charged carbon atom adjacent to a positively charged phosphorus atom. wikipedia.orgbyjus.com These species, also known as Wittig reagents, are pivotal in organic synthesis, primarily for the conversion of aldehydes and ketones into alkenes. byjus.comwikipedia.org

Generation of Ethyltriphenylphosphorane from Ethyltriphenylphosphonium Precursors

The formation of a phosphonium ylide, such as ethyltriphenylphosphorane, commences with the synthesis of a phosphonium salt. masterorganicchemistry.comyoutube.com This is typically achieved through an SN2 reaction between a phosphine (B1218219), like triphenylphosphine (B44618), and an alkyl halide. youtube.comlibretexts.org For ethyltriphenylphosphorane, this involves the reaction of triphenylphosphine with an ethyl halide, such as ethyl bromide, to yield ethyltriphenylphosphonium bromide. youtube.com

The subsequent and crucial step is the deprotonation of the phosphonium salt at the carbon atom alpha to the phosphorus. youtube.comyoutube.com This requires a strong base due to the acidity of the α-hydrogens, which is enhanced by the adjacent positively charged phosphorus atom. masterorganicchemistry.comlibretexts.org Common bases used for this purpose include n-butyllithium (BuLi) or sodium amide (NaNH₂). masterorganicchemistry.com The choice of base can be influenced by the substituents on the carbon; for instance, if electron-withdrawing groups are present, a weaker base like sodium hydroxide (B78521) may suffice. youtube.com The resulting ethyltriphenylphosphorane is a reactive intermediate, often used in situ for subsequent reactions. masterorganicchemistry.com

Table 1: Common Bases for Ylide Generation

Base Strength Suitable for
n-Butyllithium (BuLi) Very Strong Alkyl-substituted phosphonium salts
Sodium Amide (NaNH₂) Strong Alkyl-substituted phosphonium salts
Sodium Hydroxide (NaOH) Weaker Phosphonium salts with electron-withdrawing groups

Electronic Structure and Ambiphilic Character of Phosphonium Ylides

The electronic structure of phosphonium ylides is best described by a resonance hybrid of two contributing forms: the ylide form and the ylene form. wikipedia.orge-bookshelf.de The ylide form depicts a zwitterionic structure with a formal negative charge on the carbon and a formal positive charge on the phosphorus (R₃P⁺–C⁻R₂). wikipedia.org The ylene form shows a double bond between the phosphorus and carbon atoms (R₃P=CR₂). e-bookshelf.de While the ylene structure is often drawn for convenience, experimental and theoretical studies suggest that the zwitterionic ylide structure is the major contributor to the ground state. e-bookshelf.de This dipolar nature gives rise to the ambiphilic character of phosphonium ylides, meaning they can exhibit both nucleophilic and electrophilic properties. chemrxiv.org The carbanionic center is nucleophilic, while the phosphonium center can be considered electrophilic. chemrxiv.orgnih.gov

Role of Ylide Substituents in Tuning Electronic and Steric Properties for Reactive Species Stabilization

The substituents attached to the ylidic carbon play a critical role in modulating the electronic and steric properties of the ylide, thereby influencing its reactivity and stability. nih.gov Electron-donating groups, such as alkyl groups, increase the nucleophilicity of the carbanion, making the ylide more reactive. These are often referred to as "non-stabilized" ylides. organic-chemistry.org

Conversely, electron-withdrawing groups, such as carbonyl or ester groups, can delocalize the negative charge on the carbanion, leading to a more stabilized and less reactive ylide. nih.govorganic-chemistry.org This stabilization affects the stereochemical outcome of reactions like the Wittig olefination. organic-chemistry.org The steric bulk of the substituents on both the phosphorus atom and the ylidic carbon also significantly impacts the approach to the carbonyl compound and can influence the geometry of the resulting alkene. nih.gov This tunability allows for the fine-tuning of the ylide's properties to achieve desired reactivity and selectivity in stabilizing reactive chemical species. nih.gov

In-Depth Mechanistic Studies of Key Reactions Involving Phosphonium Ylides

The Wittig reaction stands as a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. nih.gov The ylides derived from ethyltriphenylphosphonium salts are frequently employed in this transformation.

The Wittig Olefination and Its Specific Applications with Ethyltriphenylphosphonium-Derived Ylides

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone. wikipedia.orgnih.gov Ethyltriphenylphosphorane, being a non-stabilized ylide, is particularly useful for converting aldehydes and ketones into Z-alkenes with high selectivity. organic-chemistry.org This reaction is widely applicable and tolerates a variety of functional groups in the reactants. wikipedia.org Its significance is underscored by its extensive use in the total synthesis of complex natural products, including alkaloids, where predictable stereochemistry is crucial. nih.gov

Detailed Reaction Pathways: Betaine (B1666868) Intermediates Versus Concerted Oxaphosphetane Formation

The mechanism of the Wittig reaction has been a subject of considerable investigation and debate. adichemistry.com Initially, a stepwise mechanism involving a zwitterionic intermediate called a betaine was proposed. adichemistry.comlibretexts.org This betaine would then cyclize to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide. adichemistry.comlibretexts.org The strong P=O bond formed in the phosphine oxide is a major driving force for the reaction. adichemistry.com

However, further studies, particularly under lithium-salt-free conditions, have provided strong evidence against the free betaine as a significant intermediate. wikipedia.orgpitt.edu It is now widely accepted that for non-stabilized ylides like ethyltriphenylphosphorane, the reaction proceeds through a concerted [2+2] cycloaddition pathway to directly form the oxaphosphetane. wikipedia.orgpitt.edu The stereochemistry of the final alkene is determined during this kinetically controlled step. wikipedia.org The formation of the oxaphosphetane has been confirmed by ³¹P-NMR spectroscopy. adichemistry.com While the betaine pathway may still be relevant under certain conditions, such as in the presence of lithium salts which can stabilize the betaine, the concerted mechanism is favored for typical Wittig reactions. pitt.edu

Table 2: Mechanistic Pathways of the Wittig Reaction

Pathway Intermediate(s) Conditions Favoring Pathway
Stepwise Betaine, Oxaphosphetane Presence of lithium salts
Concerted Oxaphosphetane Lithium-salt-free conditions
Substrate Scope and Limitations in Carbonyl-to-Alkene Transformations

The Wittig reaction is widely applicable for converting aldehydes and ketones into alkenes. wikipedia.org However, the reactivity of the carbonyl substrate and the ylide imposes certain limitations on the reaction's scope.

Substrate Scope:

Aldehydes: The reaction is generally most efficient with aldehydes. Both aromatic and aliphatic aldehydes react readily with non-stabilized ylides like ethylidenetriphenylphosphorane. wikipedia.org

Ketones: Ketones are viable substrates but are generally less reactive than aldehydes due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon. wikipedia.orgtcichemicals.com Reactions with sterically hindered ketones can be slow and may result in poor yields. wikipedia.org

Functional Group Tolerance: A significant advantage of the Wittig reaction is its tolerance of a wide range of functional groups on the carbonyl-containing substrate. Groups such as ethers, acetals, and even esters (which are typically unreactive towards ylides) are well-tolerated. tcichemicals.com

Limitations:

Steric Hindrance: As mentioned, highly substituted or sterically hindered ketones are challenging substrates and may fail to react or give low yields. wikipedia.org In such cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction may be preferred. wikipedia.org

Enolizable Carbonyls: Aldehydes and ketones with acidic α-hydrogens can be deprotonated by the strongly basic non-stabilized ylide, leading to side reactions and reduced yields of the desired alkene.

Epimerization: If the aldehyde substrate has a stereocenter at the α-position, the basic nature of the ylide can sometimes cause epimerization.

Diverse Carbon-Carbon Bond Forming Reactions

Beyond the classic carbonyl-to-alkene transformation, phosphonium ylides derived from precursors like ethyltriphenylphosphonium phenolate (B1203915) are involved in an expanding array of carbon-carbon bond-forming reactions. These include analogues of other named olefination reactions and modern strategies that leverage radical intermediates and cascade processes.

Adaptations in Horner-Wadsworth-Emmons Olefination Analogues

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent modification of the Wittig reaction that provides a powerful alternative for alkene synthesis, particularly for the stereoselective formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Unlike the Wittig reaction, which employs phosphonium ylides, the HWE reaction utilizes phosphonate (B1237965) carbanions. wikipedia.orgthieme-connect.com

Key differences between the Wittig reaction (using ylides from ethyltriphenylphosphonium salts) and the HWE reaction are summarized below:

Reagent: The Wittig reaction uses a phosphonium ylide, while the HWE reaction uses a phosphonate-stabilized carbanion. nih.govwikipedia.org

Reactivity: Phosphonate carbanions are generally more nucleophilic but less basic than their phosphonium ylide counterparts. wikipedia.orgthieme-connect.com This reduced basicity makes them more compatible with base-sensitive substrates.

Stereoselectivity: The most significant practical difference is the stereochemical outcome. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This is in stark contrast to non-stabilized Wittig reagents, which favor the (Z)-alkene. quora.com

Byproduct Removal: A practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction. wikipedia.orgorganic-chemistry.org The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be difficult to separate from the reaction product.

While the ylide from ethyltriphenylphosphonium phenolate itself does not undergo the HWE reaction, understanding the HWE mechanism has led to the development of modified Wittig systems designed to favor E-selectivity, such as the Schlosser modification. wikipedia.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

FeatureWittig Reaction (Non-stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus ReagentPhosphonium Ylide (e.g., Ph₃P=CHCH₃)Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R)
Typical SelectivityZ-selective wikipedia.orgE-selective wikipedia.orgorganic-chemistry.org
Reagent BasicityStrongly Basic youtube.comLess Basic thieme-connect.com
ByproductTriphenylphosphine oxide (Ph₃P=O)Dialkylphosphate salt (water-soluble) wikipedia.org
Radical-Mediated Coupling Strategies Utilizing Phosphonium Ylides

While the Wittig reaction is a classic polar, two-electron process, recent advancements have shown that phosphonium-derived species can participate in reactions involving open-shell, radical intermediates. Photoredox catalysis has enabled the generation of radical anions from precursors that can mimic the reactivity of traditional ylides or engage in novel coupling pathways. nih.gov

For instance, pyridylphosphonium salts have been shown to be effective surrogates for cyanopyridines in radical-radical coupling reactions. nih.gov Upon single-electron reduction by a photocatalyst, these salts can form stabilized radical species that participate in C-C and C-N bond formation. nih.gov This approach expands the scope of radical anion coupling chemistry to more complex substrates that are not easily accessed through traditional methods. nih.gov Although distinct from the direct use of a pre-formed ylide, this demonstrates the capacity of phosphonium-based structures to mediate radical transformations, opening new avenues for synthetic design beyond classical olefination.

Asymmetric Three-Component Cascade Reactions Involving Ylides

The reactivity of phosphonium ylides can be harnessed in complex cascade reactions to build molecular complexity rapidly. An example is the tandem Michael addition-Wittig reaction, where a stabilized ylide can react with an α,β-unsaturated aldehyde in a sequence that forms a new ring system. organic-chemistry.org

More advanced strategies involve synergistic catalysis to achieve asymmetric three-component reactions. For example, a catalytic asymmetric radical cascade reaction of glycine (B1666218) esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones has been developed using a combination of photoredox and Brønsted acid catalysis. acs.org This process allows for the construction of valuable chiral α-amino acid derivatives with two adjacent stereocenters and an internal alkene moiety. acs.org While not a direct reaction of a pre-formed ylide like ethylidenetriphenylphosphorane, these advanced catalytic cycles often generate ylide-like intermediates or utilize phosphines in catalytic cycles that mirror aspects of ylide reactivity to achieve complex and stereocontrolled transformations.

Phosphonium Ylide-Catalyzed Nucleophilic Acyl Transfer

In a significant departure from their classical role as stoichiometric reagents in olefination, phosphonium ylides have emerged as effective nucleophilic organocatalysts. acs.orgacs.org Specifically, certain carbonyl-stabilized phosphonium ylides can catalyze nucleophilic acyl transfer reactions, such as the selective acylation of alcohols. acs.org

The catalytic cycle is predicated on the ambident nucleophilicity of the ylide, which can react at either the ylide carbon or the carbonyl oxygen. acs.orgacs.org In the catalytic application for acyl transfer, the ylide's oxygen atom acts as the key nucleophile.

The proposed mechanism involves:

O-Acylation: The oxygen atom of the phosphonium ylide attacks an acid anhydride, forming a highly reactive O-acylated intermediate and releasing a carboxylate anion. acs.org This step is often kinetically favored. acs.org

Acyl Transfer: The activated acyl group is then transferred from the ylide intermediate to the alcohol substrate.

Catalyst Regeneration: This transfer regenerates the phosphonium ylide catalyst, allowing it to re-enter the catalytic cycle. acs.org

This methodology has been successfully applied to the primary hydroxyl group-selective acylation of diols, demonstrating the potential of phosphonium ylides to function as a novel class of ionic nucleophilic catalysts and opening a new frontier in ylide chemistry beyond its traditional applications. wikipedia.orgacs.org

Quaternization Reaction Mechanisms of Triphenylphosphine

The quaternization of triphenylphosphine is a fundamental reaction in organophosphorus chemistry, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. chegg.com In this reaction, the triphenylphosphine acts as a nucleophile, attacking an electrophilic carbon atom, most commonly of an alkyl halide, to form a quaternary phosphonium salt. chegg.com This process is analogous to the Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium (B1175870) salt by reacting with an alkyl halide. wikipedia.org

PPh₃ + R-X → [R-PPh₃]⁺X⁻

Where PPh₃ is triphenylphosphine, R-X is an alkyl halide, and [R-PPh₃]⁺X⁻ is the resulting quaternary phosphonium salt.

Several factors influence the rate and outcome of the quaternization reaction, primarily the nature of the alkyl halide, the solvent, and the electronic and steric properties of the phosphine.

Influence of the Alkyl Halide:

The reactivity of the alkyl halide in the quaternization of triphenylphosphine follows the typical trend for SN2 reactions. The reaction rate is sensitive to both the steric hindrance around the electrophilic carbon and the nature of the leaving group.

Steric Hindrance: Increased steric bulk on the electrophile reduces the reactivity. walisongo.ac.id For instance, primary alkyl halides react more readily than secondary alkyl halides. walisongo.ac.id

Leaving Group Ability: The reaction rate is also dependent on the ability of the halide to act as a leaving group. Alkyl iodides are generally more reactive than alkyl bromides, which in turn are more reactive than alkyl chlorides. wikipedia.orgwalisongo.ac.id This is attributed to the better leaving group ability of the larger, more polarizable halogens. walisongo.ac.id

Table 1: Relative Reactivity of Alkyl Halides with Triphenylphosphine

Alkyl HalideReactivity
R-IHighest
R-BrIntermediate
R-ClLowest

Influence of the Phosphine Nucleophile:

The nucleophilicity of the phosphine plays a crucial role. Electron-rich phosphines are generally better nucleophiles. For example, tributylphosphine, being more electron-rich, is a better nucleophile than the more electron-poor triphenylphosphine. walisongo.ac.id The electronic properties of the substituents on the aryl rings of triphenylphosphine can influence its nucleophilicity. Electron-donating groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. wikipedia.orgunimi.it

Table 2: Effect of Substituents on Triphenylphosphine Nucleophilicity

Substituent on Aryl RingElectronic EffectNucleophilicity
Electron-donatingIncreases electron densityEnhanced
Electron-withdrawingDecreases electron densityReduced

Solvent Effects:

The quaternization reaction is typically conducted in polar solvents, which can stabilize the charged transition state and the resulting phosphonium salt. wikipedia.org

Mechanistic Variations and Related Reactions:

While the SN2 mechanism is predominant, other mechanistic pathways can be involved under specific conditions. For instance, in the synthesis of aryldiphenylphosphine oxides, the quaternization of tertiary diphenylphosphines with aryl bromides can be nickel-catalyzed or occur under metal-free conditions. acs.org This is then followed by a Wittig-type reaction. acs.org

The Appel reaction, which converts alcohols to alkyl halides, involves the initial reaction of triphenylphosphine with a halogen to form a phosphonium halide intermediate. youtube.com This intermediate then reacts with the alcohol in a process that includes SN2 steps. youtube.com

Computational studies have also explored the mechanisms of reactions involving triphenylphosphine derivatives. For instance, in the reaction with benzyne (B1209423) and CO₂, two competing pathways were investigated: one involving direct C-P bond formation and another proceeding via a [2+2] cycloaddition, with the latter being found to be energetically favored. nih.gov

The kinetics of the reaction of triphenylphosphine with α-haloacetophenones have also been studied, providing further insight into the mechanism of quaternization with α-carbonylated alkyl halides. acs.org

Theoretical and Computational Studies on Ethyltriphenylphosphonium Phenolate and Phosphonium Based Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. These methods provide a detailed picture of electron distribution, bonding, and molecular orbitals, which govern the chemical reactivity of the species.

DFT calculations are widely employed to understand the fundamental electronic structure of phosphonium (B103445) salts. In a study on ethyltriphenylphosphonium bromide dihydrate, a close analogue to the phenolate (B1203915) salt, DFT was used to analyze the charge distribution, polarizability, and thermodynamic properties. researchgate.net Such calculations reveal that the positive charge in the ethyltriphenylphosphonium cation is not localized solely on the phosphorus atom but is distributed across the adjacent carbon atoms and phenyl rings. The polarizability and hyperpolarizability values calculated for the system indicate its potential for use in nonlinear optical (NLO) applications. researchgate.net

The distribution of atomic charges is critical for understanding intermolecular interactions. For phosphonium-based ionic liquids, atomic partial charges are often derived from quantum chemical calculations to be used in classical simulations. nih.gov The restrained electrostatic potential (RESP) method, applied after ab initio calculations, is a common approach to obtain these charges, ensuring they accurately represent the electrostatic potential around the ions. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the charge transfer interactions within the system. researchgate.net For the phenolate anion, calculations would show a delocalized negative charge across the oxygen atom and the aromatic ring, influencing its nucleophilicity and its interaction with the phosphonium cation.

Phosphonium ylides are a class of compounds closely related to phosphonium salts and are key intermediates in reactions like the Wittig reaction. Computational studies have been vital in understanding their unique electronic structure, which is often described as a resonance hybrid of a ylide (covalent) form and an ylene (ionic) form. Theoretical analysis of novel phosphonium cyclopentadienylide (P-Cp)-fused π-skeletons reveals significant intramolecular charge-separated features, with high ylidic characters calculated up to 84%. nih.gov

These computational models help to fine-tune the optical and redox properties of ylidic systems by modifying substituents. nih.gov Gas-phase ionization potentials and charge distribution studies on simpler phosphorus ylides further elucidate their electronic structure and reactivity. acs.org Furthermore, reaction mechanisms involving the formation of phosphorus ylide intermediates, such as the phosphine-catalyzed ring-opening of cyclopropenones, are often elucidated with the help of DFT calculations, which can map the potential energy surface and identify key transition states. acs.org

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum mechanics is ideal for electronic properties, classical Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of large ensembles of molecules in the condensed phase (liquids or solids). MD simulations provide a dynamic, atomic-level view of how phosphonium salts and ionic liquids behave over time. nsf.gov

MD simulations have been extensively used to study the microscopic structure and interactions in phosphonium-based ionic liquids (ILs). tandfonline.comtandfonline.com By calculating radial distribution functions (RDFs), researchers can probe the local organization of ions, revealing how cations and anions are arranged relative to each other. acs.orgnih.gov For instance, simulations show distinct packing arrangements and the formation of solvation shells around the ions. nih.gov

These simulations have also been used to analyze the influence of alkyl chain length on the cation and the nature of the anion on the liquid's microstructure. acs.orgnih.gov Longer alkyl chains can lead to the formation of nonpolar domains within the ionic liquid, creating a nanostructured environment. tandfonline.comtandfonline.com Spatial distribution functions (SDFs) offer a more intuitive, three-dimensional picture of these arrangements, highlighting, for example, that anions tend to be located in the vicinity of the positively charged phosphorus center. tandfonline.comresearchgate.net The strength of intermolecular forces, which can be divided into electrostatic and van der Waals components, is directly linked to macroscopic properties like viscosity. acs.orgnih.gov

The accuracy of MD simulations is critically dependent on the quality of the force field (FF), a set of parameters and equations that describes the potential energy of the system. nsf.gov Significant effort has been dedicated to developing and refining force fields specifically for phosphonium ions and ionic liquids. nih.govnsf.gov

Force fields can be broadly categorized as all-atom (AA), where every atom is treated explicitly, or united-atom (UA), where groups like CH₂ are treated as a single particle. tandfonline.comtandfonline.com Studies comparing these approaches for phosphonium ILs have found that all-atom force fields generally provide better agreement with experimental data, such as liquid density. tandfonline.comtandfonline.com

Several general-purpose force fields have been adapted and optimized for phosphonium ILs, including AMBER (and its generalized version, GAFF), OPLS, and CLASS I. nsf.gov The development of a new force field often involves using quantum chemical calculations to determine parameters for bond stretching, angle bending, and torsional (dihedral) angles, as well as atomic charges. nih.govresearchgate.net The non-bonded Lennard-Jones parameters are then often tuned by fitting simulation results to experimental data, such as density and enthalpy of vaporization. researchgate.net The choice between different force fields can impact the predicted properties, making careful validation against experimental data essential. ucl.ac.uk

Comparison of Force Fields Used in Phosphonium IL Simulations

Force FieldTypeKey Features & Common UseReference
AMBER/GAFFAll-Atom, Non-PolarizableWidely used for organic and biological molecules. GAFF is the generalized version for broader organic molecules. Frequently used for phosphonium ILs, often with refined parameters. nih.govnsf.govucl.ac.uk
OPLSAll-Atom, Non-PolarizableOptimized for liquid simulations. IL-specific versions like CL&P have been developed based on the OPLS framework. nsf.govucl.ac.uk
AAFF vs UAFFAll-Atom vs. United-AtomAAFF explicitly models all atoms, while UAFF groups aliphatic hydrogens with their carbon. AAFF generally yields better density agreement for phosphonium ILs. tandfonline.comtandfonline.com
Polarizable FFAll-Atom, PolarizableExplicitly includes polarization effects, allowing the charge distribution to change in response to the local electric field. Generally more accurate but computationally more expensive. nsf.gov

Computational Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways

Phosphonium salts are effective catalysts for a variety of organic reactions, including phase-transfer catalysis and Lewis acid-initiated transformations. researchgate.netrsc.org Computational chemistry is a key tool for elucidating the mechanisms of these catalytic cycles.

For instance, theoretical calculations have been used to evaluate the Lewis acidity of novel dicationic phosphonium salts, confirming their ability to initiate reactions like the Mukaiyama-aldol reaction. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. This allows researchers to identify the rate-determining step and understand how the catalyst's structure influences its activity and selectivity.

In phosphine-catalyzed reactions, computational models can verify the involvement of proposed intermediates, such as the α-ketenylphosphorus ylide formed from cyclopropenones. acs.org For more complex processes like oxidative addition and reductive elimination in metal catalysis, where phosphine-type ligands are common, DFT calculations can shed light on the feasibility of different pathways and the electronic role of the ligand in stabilizing different oxidation states of the metal center. acs.org These mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient and selective catalysts.

Calculation of Activation Energy Barriers and Transition States

Theoretical and computational chemistry provides powerful tools to investigate the energetics of chemical reactions, including the determination of activation energy barriers and the characterization of transition states. For reactions involving phosphonium ylides, such as the Wittig reaction, these calculations are crucial for understanding the reaction mechanism and kinetics. researchgate.netmdpi.comacs.org

The generally accepted mechanism for the salt-free Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and phosphine (B1218219) oxide. researchgate.netresearchgate.net Computational studies, primarily using DFT methods, have been instrumental in mapping the potential energy surface of this reaction. researchgate.netstackexchange.comresearchgate.net These studies locate the transition states for both the formation and the decomposition of the oxaphosphetane. researchgate.net

The activation energy barrier for the initial cycloaddition is a key determinant of the reaction rate. Calculations have shown that the height of this barrier is influenced by the stability of the ylide. researchgate.netmdpi.com For instance, the reaction of stabilized ylides is often endothermic, leading to a higher activation barrier for the formation of the oxaphosphetane compared to non-stabilized ylides. rsc.org

Table 2: Representative Calculated Activation Energies in Wittig-type Reactions

ReactantsComputational MethodCalculated Activation Barrier (kcal/mol)Step
Stabilized ylide + BenzaldehydeDFT26.51trans-Oxaphosphetane formation rsc.org
Stabilized ylide + BenzaldehydeDFT28.52cis-Oxaphosphetane formation rsc.org
Me3P=CH2 + CyclopentanoneB3LYP/6-31G 3.60Oxaphosphetane formation researchgate.net
Me3P=CH2 + CyclobutanoneB3LYP/6-31G0.30Oxaphosphetane formation researchgate.net
Me3P=CH2 + CyclopropanoneB3LYP/6-31G**-4.97Oxaphosphetane formation researchgate.net

Applications in Advanced Organic Synthesis and Material Science Focus on Chemical Principles and Methods

Synthesis of Complex Organic Architectures

The primary application of ethyltriphenylphosphonium phenolate (B1203915) in organic synthesis is as a convenient precursor for the in situ generation of ethylidenetriphenylphosphorane. The phenolate anion is basic enough to deprotonate the ethyltriphenylphosphonium cation, forming the corresponding phosphonium (B103445) ylide, a key intermediate in the Wittig reaction. wikipedia.orglibretexts.org This bypasses the need for adding external strong bases like butyllithium (B86547) or sodium amide. wikipedia.org

Ethyltriphenylphosphonium phenolate is particularly useful for the stereoselective synthesis of (Z)-alkenes. The ethylidenetriphenylphosphorane generated is a non-stabilized ylide. wikipedia.org In the Wittig reaction, non-stabilized ylides react with aldehydes and ketones under salt-free conditions to predominantly yield (Z)-alkenes through a kinetically controlled pathway. wikipedia.orgresearchgate.net The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgwikipedia.org

The stereoselectivity of the Wittig reaction is a subject of extensive research, with outcomes dependent on the ylide structure, the carbonyl compound, and reaction conditions. wikipedia.orgresearchgate.net For non-stabilized ylides like the one derived from this compound, the formation of the (Z)-alkene is generally favored. wikipedia.org

Table 1: Examples of (Z)-Alkene Synthesis using this compound

Aldehyde ReactantResulting (Z)-Alkene Product
Benzaldehyde(Z)-1-Phenylprop-1-ene
Propanal(Z)-Hex-3-ene
Cyclohexanecarbaldehyde(Z)-(Prop-1-en-1-yl)cyclohexane
2-Naphthaldehyde(Z)-2-(Prop-1-en-1-yl)naphthalene

Furthermore, phosphine-mediated reactions can be employed to synthesize tetrasubstituted dienes from allenoates and aldehydes with high chemo- and diastereoselectivity, showcasing the versatility of phosphorus-based reagents in constructing complex olefinic systems. researchgate.net

Phosphonium salts are foundational reagents for the synthesis of complex carbocyclic and heterocyclic scaffolds. researchgate.netscientificupdate.com While direct aromatic synthesis via this compound is less common, its utility in the Wittig reaction allows for the introduction of alkenyl side chains onto existing rings, which can then be subjected to further cyclization reactions.

For example, phosphonium salt-based methodologies have been developed for the efficient one-pot synthesis of polysubstituted vinylbenzenes and naphthalenes. rsc.org An aryl aldehyde can undergo a Wittig reaction with the ylide from this compound to form a propenyl-substituted aromatic compound. This product can then be a substrate in subsequent annulation or cross-coupling reactions to build more complex fused or polysubstituted systems. libretexts.org

Heterocyclic phosphonium salts themselves have emerged as powerful intermediates for the functionalization of rings like pyridine, ultimately leading to the synthesis of heterobiaryls, a common motif in pharmaceuticals. scientificupdate.com The principles of phosphonium salt reactivity can be extended to the synthesis of various heterocyclic systems, where a C=C bond formation is a key step in ring construction. researchgate.netsouthern.edu

The stereoselective formation of carbon-carbon double bonds is a critical step in the total synthesis of many natural products. nih.gov The Wittig reaction and related phosphine-catalyzed annulations are frequently used to construct these core structures. nih.govorgsyn.org

The ability of this compound to reliably generate (Z)-alkenes makes it a valuable tool for this purpose. For instance, in a multi-step synthesis of a complex molecule, a specific stereoisomer of a double bond might be required. Using an appropriate phosphonium salt precursor is a strategic choice to control this stereochemistry. Phosphine-catalyzed [4+2] annulations between allenoates and imines have been successfully applied to the synthesis of tetrahydropyridine (B1245486) moieties found in various natural products. orgsyn.org Similarly, the ylide generated from this compound could be used to install an ethylidene group onto a complex aldehyde intermediate, forming a crucial fragment of a natural product's carbon skeleton with predictable stereochemistry. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

Beyond its role in covalent bond formation, the ionic nature of this compound allows it to participate in the construction of ordered, non-covalently bonded superstructures. The size, shape, and charge of the constituent ions are key determinants in the formation of these assemblies.

The ethyltriphenylphosphonium cation is a large, sterically demanding organic cation. This feature makes it a useful building block for creating hybrid organic-inorganic materials. rsc.org In these materials, organic cations are combined with inorganic anions or frameworks to create materials with tunable properties.

For example, phosphonium cations have been incorporated into organic-inorganic perovskite structures. acs.orgnih.gov The large steric profile of the phosphonium cation can influence the distortion of the inorganic framework (e.g., [PbX₆]⁴⁻ octahedra), which in turn alters the material's optical and electronic properties. acs.orgnih.gov Similarly, phosphonium cations can be paired with large polyoxometalates, where the organic and inorganic components self-assemble into complex, hierarchical nanomaterials driven by a combination of electrostatic and other non-covalent forces. rsc.org The ethyltriphenylphosphonium cation, with its defined shape and lipophilic surface, can direct the packing of these hybrid materials in the solid state.

The stability and structure of assemblies containing this compound are governed by a network of non-covalent interactions. researchgate.net These weak forces, acting in concert, dictate the precise three-dimensional arrangement of the ions in the crystal lattice.

π···π Stacking: The aromatic rings of the triphenylphosphine moiety and the phenolate anion can engage in π-π stacking. nih.govnih.gov This is an attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. The geometry of this stacking (e.g., face-to-face or offset) influences the intermolecular spacing and stability of the supramolecular structure. rsc.orgcomporgchem.com

The interplay of these forces, along with the dominant electrostatic attraction between the cation and anion, results in a highly ordered supramolecular structure. nih.govnih.gov

Table 2: Non-Covalent Interactions in this compound Assemblies

Interaction TypeParticipating GroupsRole in Stabilization
C-H···π Cation Phenyl/Ethyl C-H bonds & Phenolate π-systemDirects ionic packing and contributes to lattice energy. researchgate.netnih.gov
π···π Stacking Phenyl rings of cation & Phenolate aromatic ringPromotes co-facial arrangement of aromatic systems, enhancing structural order. nih.govnih.gov
Van der Waals Forces All atoms in the assemblyProvides general, non-directional cohesive energy, stabilizing the solid state. acs.org
Electrostatic Ethyltriphenylphosphonium Cation (+) & Phenolate Anion (-)Primary force holding the ionic components together.

Phosphonium Salts as Host Modifiers for Guest Complexation

Phosphonium salts have been investigated as versatile host compounds capable of forming inclusion complexes with various guest molecules, particularly phenols. rsc.org The design of these host-guest systems leverages non-covalent interactions to achieve high molecular recognition and inclusion capabilities. The efficiency of complexation is influenced by the steric and electronic properties of both the phosphonium salt (host) and the guest molecule.

Detailed research has demonstrated that the structure of the phosphonium cation is a critical determinant of its ability to act as a host. By systematically modifying the substituents on the phosphorus atom, it is possible to create a tailored cavity that selectively binds specific guest molecules. This molecular recognition is a key principle in supramolecular chemistry and has applications in separation processes, sensing, and catalysis. Studies have shown that certain phosphonium salts exhibit high inclusion ability for phenols, indicating a strong affinity and the formation of stable complexes. rsc.org

The formation of the host-guest complex can be represented by the following equilibrium: Host (Phosphonium Salt) + Guest (Phenol) ⇌ [Host·Guest] Complex

The stability of this complex is governed by factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the host and guest. The phenolate anion, in compounds like this compound, can play a significant role in these interactions, potentially acting as a hydrogen bond acceptor and enhancing the stability of the complex with protic guest molecules.

Development of Advanced Materials

Phosphonium-Functionalized Polymeric Materials

The incorporation of phosphonium salt moieties into polymer structures yields advanced functional materials with a wide range of applications. mdpi.com These phosphonium-functionalized polymers can be synthesized through various methods, including the polymerization of phosphonium-containing monomers or the post-polymerization modification of existing polymers. mdpi.comresearchgate.net The resulting materials often exhibit unique properties conferred by the phosphonium cation, such as thermal stability, flame retardancy, and antimicrobial activity. mdpi.comrsc.org

Phosphine-functionalized polymers, which are precursors to phosphonium polymers, are used as ligands for metal catalysts, reagents in organic synthesis, and scavengers to remove impurities. researchgate.netrsc.orgrsc.org For instance, polymers with phosphine (B1218219) oxide functionalities are effective as flame-retardant materials and as sorbents for metal ions. mdpi.com

A notable application is in the development of antibacterial materials. Researchers have fabricated main-chain type cationic polymers containing phosphonium groups that demonstrate excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. rsc.org The efficacy of these polymers is attributed to the strong polarization effect of the phosphorus atom and the high molecular weight of the polymer chain. rsc.org Furthermore, by incorporating fluorophores like tetraphenylethylene (B103901) (TPE), these polymers can exhibit aggregation-induced emission (AIE) properties, allowing for simultaneous bacterial imaging and monitoring of viability. rsc.org Block copolymer micelles functionalized with phosphonium cations have also been developed as intrinsically antibacterial nano-assemblies, capable of selectively disrupting bacterial membranes. core.ac.uk

Polymer Type Functional Group Key Property/Application Reference
Main-Chain Cationic PolymerQuaternary PhosphoniumExcellent antibacterial activity, bacterial imaging rsc.org
Poly(ethylene oxide)-polycaprolactoneTerminal Phosphonium CationIntrinsically antibacterial micelles, drug delivery core.ac.uk
Polyacrylic Backbone ResinPhosphine OxideMetal binding, sorbent for precious metals researchgate.net
Polystyrene or Poly(methyl methacrylate) CopolymersPhosphine OxideFlame retardancy mdpi.com

Role of Ethyltriphenylphosphonium Bromide in Curing Processes of Resins and Coatings (e.g., phenolic-based epoxy resins, fluoroelastomer resins, thermosetting powder coatings)

Ethyltriphenylphosphonium bromide (ETPB) is a widely used quaternary phosphonium salt that functions as a highly effective catalyst and curing accelerator in various resin systems. thechemco.comvestachem.com Its utility stems from its thermal stability and ability to facilitate cross-linking reactions, which are essential for the development of durable, high-performance materials. vestachem.com

Phenolic-Based Epoxy Resins: In the curing of phenolic-based epoxy resins, phosphonium salts are crucial for accelerating the reaction between the epoxy resin and the phenolic hardener. nih.gov Theoretical studies on the closely related tetraphenylphosphonium-tetraphenylborate (TPP-K) system have elucidated the mechanism. The process is initiated by the generation of a phenoxide ion, which then combines with the phosphonium cation (e.g., ethyltriphenylphosphonium) to form the active species, tetraphenylphosphonium (B101447) phenolate (TPP-OPh). nih.gov This phenolate species then nucleophilically attacks the epoxide ring, initiating the ring-opening and subsequent polymerization that leads to the cured, cross-linked network. nih.gov ETPB is valued in these systems for providing better latency and thermal stability compared to traditional amine or imidazole (B134444) catalysts. vestachem.comgoogle.com This controlled reactivity allows for better processing and storage of pre-catalyzed resin formulations. vestachem.comgoogle.com

Fluoroelastomer Resins: While amine-derived compounds are common curatives for fluoroelastomers, phosphonium salts can also play a role, often as part of a multi-component curing system. google.com They can act as phase-transfer catalysts, facilitating the reaction between the curative and the fluoroelastomer gum, particularly in solution-based applications for creating films and coatings. vestachem.comgoogle.com The goal is to achieve a durable, cross-linked elastomer with high resistance to chemicals, oils, and extreme temperatures, suitable for demanding applications in the automotive and industrial sectors. google.com

Resin/Coating Type Role of ETPB/Phosphonium Salt Key Advantages Reference
Phenolic-Based Epoxy ResinsCuring accelerator, forms active phenolate speciesBetter latency, thermal stability, controlled reactivity vestachem.comnih.gov
Fluoroelastomer ResinsPhase-transfer catalyst in curing systemsFacilitates cross-linking for chemical/heat resistance vestachem.comgoogle.com
Thermosetting Powder CoatingsCuring acceleratorLow odor, minimal color formation, efficient cure thechemco.comvestachem.compcimag.com

Phosphonium-Based Deep Eutectic Solvents (PDES) and Ionic Liquids (PILs) as Reaction Media and Catalysts

Phosphonium-based ionic liquids (PILs) and deep eutectic solvents (PDES) are classes of advanced solvents that have garnered significant interest as environmentally benign media and catalysts for chemical processes. researchgate.netdntb.gov.uaarpnjournals.org

Phosphonium-Based Ionic Liquids (PILs): PILs are salts composed of a phosphonium cation and an organic or inorganic anion with a melting point below 100°C. researchgate.net They possess a unique combination of properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solubility. researchgate.netmdpi.com A key advantage of PILs over their nitrogen-containing analogues (e.g., imidazolium-based) is their superior stability, especially under basic conditions. researchgate.net This robustness makes them suitable for a wider range of chemical reactions. researchgate.net

PILs have been successfully employed as solvents and/or catalysts in numerous organic reactions. researchgate.netdntb.gov.ua Their tunable nature allows for the design of task-specific ionic liquids that can enhance reaction rates and selectivity. Furthermore, their low volatility and potential for recyclability align with the principles of green chemistry. arpnjournals.org

Phosphonium-Based Deep Eutectic Solvents (PDES): PDES are mixtures of a phosphonium salt (acting as a hydrogen bond acceptor) and a hydrogen bond donor (e.g., alcohols, carboxylic acids). The resulting mixture has a significantly lower melting point than either of the individual components. PDES share many of the advantageous properties of PILs but are often cheaper and easier to prepare. nih.gov

PDES have shown great promise as extraction and reaction media. For example, they have been used as efficient extractants in microextraction techniques for the preconcentration of herbicides from water samples. nih.govresearchgate.net In the field of catalysis, bifunctional PDES have been designed to act as both extractants and catalysts for processes like the oxidative desulfurization of fuels. rsc.org By carefully selecting the components, it is possible to create PDES with strong electronic interactions that enhance catalytic activity and allow for multiple regeneration cycles without significant loss of efficiency. rsc.org

Solvent Type Composition Key Properties Applications Reference
PILsPhosphonium Cation + AnionHigh thermal/chemical stability, low volatility, tunableCatalysis, reaction media, electrochemistry researchgate.netmdpi.comresearchgate.net
PDESPhosphonium Salt + Hydrogen Bond DonorLow melting point, low cost, biodegradableExtraction, catalysis (e.g., desulfurization) nih.govrsc.org

Future Directions and Emerging Research Avenues for Ethyltriphenylphosphonium Phenolate

Rational Design and Synthesis of Next-Generation Ethyltriphenylphosphonium-Derived Reagents and Catalysts

The future development of ethyltriphenylphosphonium-based catalysts hinges on the ability to rationally design and synthesize new derivatives with tailored properties. By systematically modifying the structure of the ethyltriphenylphosphonium cation or the phenolate (B1203915) anion, researchers can fine-tune the catalyst's steric and electronic characteristics to improve its activity, selectivity, and substrate scope.

Several synthetic strategies are being explored to create these next-generation catalysts. researchgate.netorganic-chemistry.orgnih.gov Nickel-catalyzed cross-coupling reactions, for instance, provide an efficient method for synthesizing functionalized tetraarylphosphonium salts from aryl halides and triphenylphosphine (B44618). researchgate.net This approach is tolerant of a wide array of functional groups, allowing for the introduction of diverse substituents onto the phenyl rings of the phosphonium (B103445) cation. researchgate.net One-pot synthesis methods starting from readily available alcohols and triphenylphosphine offer a more direct and atom-economical route to new phosphonium salts. organic-chemistry.orgresearchgate.net Furthermore, metal-free synthesis routes are being developed to avoid potential metal contamination in the final products. nih.gov

The design of these new catalysts is often guided by mechanistic insights. For example, in the context of CO2 fixation with epoxides, phenol-functionalized phosphonium salts have shown enhanced activity. nih.govnih.gov The hydroxyl group on the phenolate can act as a hydrogen bond donor, activating the epoxide and facilitating the reaction. nih.govnih.gov By exploring different substitution patterns on the phenolate ring, it may be possible to further enhance this cooperative catalysis. Similarly, the synthesis of phosphonium salts with peptide-mimicking structures is being investigated to create catalysts with unique chiral backbones for asymmetric synthesis. researchgate.net

Integration of Ethyltriphenylphosphonium Systems with Photoredox Catalysis for Novel Transformations

A particularly exciting frontier is the integration of ethyltriphenylphosphonium-based systems with visible-light photoredox catalysis. rsc.orgnih.govrsc.org This dual catalytic approach can enable previously inaccessible transformations by generating highly reactive radical intermediates under mild conditions. nih.gov

In this synergistic system, a photocatalyst, upon absorption of visible light, can initiate a single-electron transfer (SET) process with a substrate or the phosphonium salt itself. For instance, benzyltriphenylphosphonium (B107652) salts have been shown to act as alkyl radical precursors under photoredox conditions. rsc.org The resulting benzylic radicals can then participate in C-C or C-H bond-forming reactions. rsc.org This strategy has been successfully applied to the synthesis of the natural product brittonin A. rsc.org

The combination of photoredox catalysis with phosphine-mediated transformations opens up new avenues for functionalization. rsc.org For example, a dual system of a photoredox catalyst and a phosphine (B1218219) has been used for the Giese-like functionalization of ynoates. rsc.org While this example uses a phosphine directly, the in situ generation of phosphonium intermediates is a key feature of many phosphine-catalyzed cycles. Furthermore, the development of dual gold and photoredox catalysis for carbon-phosphorus cross-coupling highlights the potential for combining phosphonium-related chemistry with other catalytic manifolds under photo-irradiation. rsc.orgnih.govescholarship.orgacs.org Future research will likely focus on designing ethyltriphenylphosphonium-derived systems that are specifically tailored for photoredox applications, potentially by incorporating photosensitive groups into the catalyst structure.

Discovery of Undiscovered Reactivity Patterns and Unexplored Mechanistic Pathways

While ethyltriphenylphosphonium phenolate is known to catalyze a range of reactions, there is still significant potential for discovering new reactivity patterns and elucidating unexplored mechanistic pathways. Mechanistic studies are crucial for this endeavor, as a deeper understanding of how these catalysts function can lead to the development of entirely new applications. bohrium.compurdue.eduacs.org

Recent research has shown that phosphonium salts can mediate the activation of strong C-O bonds, a challenging but highly desirable transformation in organic synthesis. purdue.edu This opens up the possibility of using abundant and stable precursors like alcohols and ethers in novel synthetic routes. purdue.edu Mechanistic investigations suggest that these transformations can proceed through the in situ generation of multiple reactive phosphonium species. purdue.edu

Furthermore, the reactivity of phosphonium salts can be influenced by the nature of the substrates. For instance, in phosphine-catalyzed reactions of allenes, moving away from simple allenoates to more highly functionalized allenyl imides has led to the discovery of unforeseen reactivity patterns. acs.org This suggests that by carefully choosing the substrates, it may be possible to steer the reaction towards new and unexpected products. In-depth kinetic and spectroscopic studies, such as those performed for the cycloaddition of CO2 to epoxides catalyzed by functionalized phosphonium salts, are essential for uncovering these new pathways and understanding phenomena like product inhibition. nih.govnih.govbohrium.com

Development of High-Throughput Screening Methodologies for Catalytic Activity

To accelerate the discovery of new catalysts and reactions, the development of high-throughput screening (HTS) methodologies is essential. mpg.dealfachemic.comsigmaaldrich.com HTS allows for the rapid testing of large libraries of catalysts under various reaction conditions, significantly speeding up the optimization process. alfachemic.com

Several analytical techniques can be adapted for the HTS of catalysts like this compound. These include:

Mass Spectrometry: Electrospray ionization mass spectrometry can be used to rapidly determine the enantioselectivity of asymmetric reactions. nih.gov

Spectroscopy: UV/Vis and fluorescence-based assays can be employed for the parallel monitoring of reactions, especially when a chromophore is consumed or generated. mpg.de

Infrared Thermography: This technique can be used to measure the reaction rates of exothermic reactions in a high-throughput manner. mpg.de

For reactions involving gaseous products or reactants, techniques like scanning mass spectrometry and non-dispersive infrared (NDIR) analysis can be implemented in a parallel format. mpg.de The development of microfluidic devices that integrate both the chemical reaction and the analysis on a single chip represents a promising approach for the parallelized HTS of catalysts with minimal material consumption. mpg.de Commercial kits are also available for the high-throughput screening of specific reaction types, such as cross-coupling reactions, which can be adapted for the evaluation of new phosphonium salt catalysts. sigmaaldrich.com

Predictive Modeling and Machine Learning for Tailoring Compound Properties and Applications

The use of predictive modeling and machine learning (ML) is poised to revolutionize the design of catalysts, including ethyltriphenylphosphonium-derived systems. beilstein-journals.orgchemistryviews.orgresearchgate.netoulu.finih.govmdpi.com These computational tools can analyze large datasets to identify complex relationships between a catalyst's structure and its performance, thereby guiding the synthesis of improved catalysts. beilstein-journals.orgnih.gov

In the context of organocatalysis, ML models are being developed to predict the selectivity of enantioselective transformations. beilstein-journals.orgnih.govrsc.orgresearchgate.netchemrxiv.org By training these models on experimental or computational data, it is possible to screen virtual libraries of catalysts and identify the most promising candidates for synthesis and testing. rsc.org This approach can significantly reduce the time and resources required for catalyst development.

A structured approach to predictive modeling in catalysis typically involves four key steps:

Data Collection: Gathering experimental data on the performance of a set of catalysts. researchgate.net

Modeling: Using ML algorithms to build a model that relates the catalyst descriptors (e.g., structural and electronic properties) to the observed catalytic activity and selectivity. researchgate.net

Prediction: Employing the trained model to predict the performance of new, untested catalyst candidates. researchgate.netosti.gov

Validation: Synthesizing the most promising candidates and experimentally testing their performance to validate the model's predictions. researchgate.net

By integrating predictive modeling with high-throughput experimentation, a powerful discovery workflow can be established. researchgate.net The insights gained from ML models can guide the design of more focused catalyst libraries for HTS, leading to a more efficient and effective discovery process.

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